Bienvenue dans la boutique en ligne BenchChem!

Tafenoquine

Pharmacokinetics Drug half-life Dosing regimen

Tafenoquine (TQ) is a synthetic 8-aminoquinoline (8-AQ) derivative developed by the Walter Reed Army Institute of Research as an improved analogue of primaquine. It received FDA approval in August 2018 under two distinct brand names: Krintafel (150 mg tablets) for radical cure (prevention of relapse) of Plasmodium vivax malaria in patients aged ≥16 years receiving appropriate antimalarial therapy for acute infection, and Arakoda (100 mg tablets) for malaria prophylaxis in adults aged ≥18 years.

Molecular Formula C24H28F3N3O3
Molecular Weight 463.5 g/mol
CAS No. 106635-80-7
Cat. No. B011912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafenoquine
CAS106635-80-7
SynonymsKrintafel
N(4)-(2,6-dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine
tafenoquine
tafenoquine maleate
tafenoquine succinate
WR 238605
WR-238605
Molecular FormulaC24H28F3N3O3
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC
InChIInChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3
InChIKeyLBHLFPGPEGDCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Tafenoquine (CAS 106635-80-7): FDA-Approved 8-Aminoquinoline for Radical Cure of Plasmodium vivax and Malaria Prophylaxis


Tafenoquine (TQ) is a synthetic 8-aminoquinoline (8-AQ) derivative developed by the Walter Reed Army Institute of Research as an improved analogue of primaquine [1]. It received FDA approval in August 2018 under two distinct brand names: Krintafel (150 mg tablets) for radical cure (prevention of relapse) of Plasmodium vivax malaria in patients aged ≥16 years receiving appropriate antimalarial therapy for acute infection, and Arakoda (100 mg tablets) for malaria prophylaxis in adults aged ≥18 years [2]. Tafenoquine exhibits activity against all human life cycle stages of Plasmodium vivax, including dormant liver-stage hypnozoites—the reservoir responsible for malaria relapse—making it one of only two drugs approved for radical cure alongside primaquine [3]. The molecule features a 5-phenoxyl substituent on the primaquine scaffold, which confers a dramatically extended elimination half-life of approximately 14–15 days in humans, enabling single-dose therapeutic regimens [4].

Why Primaquine Cannot Substitute for Tafenoquine in Procurement and Clinical Use


Although tafenoquine and primaquine share the 8-aminoquinoline pharmacophore and both target liver-stage hypnozoites, they are not interchangeable in scientific or clinical applications. The fundamental differentiation lies in tafenoquine's 5-phenoxyl substitution, which confers a 14–15 day elimination half-life—approximately 56- to 70-fold longer than primaquine's 4–6 hours [1]. This pharmacokinetic divergence directly translates into a single-dose (300 mg) radical cure regimen for tafenoquine versus the standard 14-day daily (15 mg) primaquine regimen [2]. More critically, tafenoquine's extended plasma and liver residence time yields 188-fold higher liver tissue drug exposure (AUC) than primaquine at equivalent oral doses in preclinical models, providing superior hypnozoite coverage [3]. Furthermore, real-world operational data demonstrate that tafenoquine achieves significantly lower recurrence rates compared to 7-day primaquine in G6PD-normal patients, with a 35% relative risk reduction at day 90 post-treatment [4]. Given the widespread problem of poor adherence to multi-day primaquine regimens—a major driver of treatment failure in endemic settings—single-dose tafenoquine offers a procurable advantage that cannot be replicated by generic primaquine substitution [5].

Tafenoquine Quantitative Differentiation Evidence: Head-to-Head and Real-World Comparative Data Against Primaquine


Elimination Half-Life Extension: 14–15 Days for Tafenoquine Versus 4–6 Hours for Primaquine

Tafenoquine exhibits a human elimination half-life of approximately 14–15 days, enabling single-dose radical cure, whereas primaquine has a half-life of only 4–6 hours and requires 14 days of daily dosing to achieve hypnozoite clearance [1]. In preclinical mouse models, the elimination half-life of oral tafenoquine was 28-fold longer than oral primaquine [2].

Pharmacokinetics Drug half-life Dosing regimen

Liver Tissue Exposure: Tafenoquine AUC is 188-Fold Higher Than Primaquine in Preclinical Model

In a comparative preclinical study using C57BL/6 mice, the liver tissue distribution of tafenoquine revealed an AUC that was 188-fold higher than that of primaquine following equivalent oral administration [1]. The absolute oral bioavailability of tafenoquine was 3.5-fold higher than primaquine, and the plasma AUC of oral tafenoquine was 94-fold higher than oral primaquine in the same model [1].

Tissue distribution Liver pharmacokinetics Hypnozoite coverage

Real-World Recurrence Prevention: Tafenoquine Achieves 88.6% Day-90 Recurrence-Free Effectiveness Versus 83.5% for 7-Day Primaquine

In a large retrospective observational study conducted across 43 health facilities in the Brazilian Amazon (n=5554 patients), tafenoquine demonstrated superior real-world effectiveness. Among G6PD-normal patients aged ≥16 years, recurrence-free effectiveness at day 90 was 88.6% (95% CI 87.2–89.9) for tafenoquine (n=2134) compared to 83.5% (95% CI 79.8–87.4) for 7-day primaquine (n=370) [1]. After multivariate adjustment for confounding factors, the hazard ratio for recurrence following tafenoquine versus 7-day primaquine was 0.65 (95% CI 0.49–0.86; p=0.0031), representing a 35% relative risk reduction [1].

Operational effectiveness Recurrence prevention Real-world data

Hemolysis Risk Profile: Tafenoquine 300 mg Single-Dose Demonstrates Comparable Safety to 14-Day Primaquine Regimen

In the pivotal Phase 3 GATHER trial (NCT02216123) comparing tafenoquine 300 mg single-dose versus primaquine 15 mg daily for 14 days, the incidence of protocol-defined hemoglobin decreases was similar between groups: 2.4% (4/166) in the tafenoquine arm versus 1.2% (1/85) in the primaquine arm, with a between-group difference of 1.2 percentage points (95% CI -4.2 to 5.0) [1]. In a prospective observational study in Thailand, adverse events possibly related to hemolysis at day 5 occurred in 46.3% (37/80) of tafenoquine patients, 56.8% (46/81) of daily primaquine patients, and 77.8% (14/18) of weekly primaquine patients, with no confirmed drug-induced acute hemolytic anemia cases across any group [2].

Safety Hemolysis G6PD deficiency

Cost-Effectiveness: Tafenoquine with G6PD Screening Is Cost-Effective at ICERs of US$154–US$1,836 per DALY Averted

A transmission modeling study evaluating cost-effectiveness of tafenoquine following semiquantitative G6PD screening versus usual practice (7-day low-dose primaquine 0.5 mg/kg/day without G6PD screening) in Brazil found tafenoquine to be cost-effective under all four scenarios analyzed [1]. Incremental cost-effectiveness ratios (ICERs) ranged from US$154 to US$1,836 per disability-adjusted life year (DALY) averted, all falling well below the Brazilian willingness-to-pay threshold of US$7,800 [1]. All scenarios demonstrated a 100% likelihood of being cost-effective at this threshold in probabilistic sensitivity analysis [1].

Health economics Cost-effectiveness Procurement value

Causal Prophylaxis Potency: Tafenoquine Is 5-Fold More Potent Than Primaquine in Liver-Stage Mouse Model

In a transgenic Plasmodium berghei mouse model using real-time in vivo imaging to quantify liver-stage parasite development, tafenoquine achieved 100% causal prophylaxis at a single oral dose of 5 mg/kg, whereas primaquine required 25 mg/kg for equivalent activity [1]. This represents a five-fold improvement in potency for tafenoquine over primaquine in this preclinical liver-stage infection model [1].

Prophylaxis Potency Liver-stage activity

Optimal Application Scenarios for Tafenoquine Based on Quantitative Differentiation Evidence


Radical Cure of Plasmodium vivax Malaria in G6PD-Normal Patients Aged ≥16 Years

Tafenoquine (Krintafel) is indicated for single-dose (300 mg) radical cure of P. vivax malaria in patients aged ≥16 years receiving appropriate blood schizonticidal therapy (typically chloroquine). This application directly leverages tafenoquine's 14–15 day half-life and 188-fold higher liver exposure relative to primaquine [1], enabling a single-dose regimen that eliminates the adherence challenges of 14-day primaquine therapy. Real-world operational data demonstrate 88.6% recurrence-free effectiveness at day 90 with a 35% relative risk reduction compared to 7-day primaquine in G6PD-normal patients [2]. The 2024 WHO guidelines now recommend single-dose tafenoquine 300 mg as an effective alternative to high-dose primaquine (7 mg/kg total dose) for radical cure, following quantitative G6PD testing [3].

Malaria Prophylaxis for Travelers and Military Personnel

Tafenoquine (Arakoda) is FDA-approved for malaria prophylaxis in adults aged ≥18 years for up to 6 months of continuous use. This application capitalizes on tafenoquine's five-fold greater potency in causal prophylaxis compared to primaquine in preclinical liver-stage models [4], combined with its extended half-life enabling weekly dosing during travel and a single loading dose 3 days before departure. For procurement in military and travel medicine contexts, tafenoquine offers operational advantages over daily primaquine or atovaquone-proguanil, including reduced pill burden and improved adherence during extended deployments in malaria-endemic regions. The drug's activity against both liver and blood stages of all Plasmodium species provides comprehensive protection.

Malaria Elimination Programs in Endemic Countries with High P. vivax Burden

For national malaria control and elimination programs in P. vivax-endemic regions (e.g., Brazil, Southeast Asia, the Horn of Africa), tafenoquine represents a cost-effective intervention for population-level radical cure. Economic modeling demonstrates ICERs of US$154–US$1,836 per DALY averted when tafenoquine is deployed with semiquantitative G6PD screening, with 100% probability of cost-effectiveness at willingness-to-pay thresholds typical of middle-income endemic countries [5]. The single-dose regimen overcomes the documented poor adherence to 14-day primaquine courses—a major barrier to elimination in Cambodia, Pakistan, and Ethiopia—and enables more feasible programmatic implementation when combined with point-of-care quantitative G6PD testing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafenoquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.